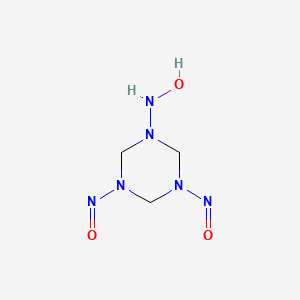
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine is a chemical compound belonging to the class of 1,3,5-triazines This compound is characterized by the presence of hydroxy and nitroso groups attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine typically involves the nitration of 1,3,5-triazinan-1-amine derivatives. One common method includes the reaction of cyanuric chloride with hydroxylamine and nitrous acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitroso groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pH control to optimize yield and purity. The use of continuous flow reactors has been explored to enhance production efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The hydroxy and nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mécanisme D'action
The mechanism of action of N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to the disruption of essential cellular processes in microbes and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane: Known for its use in explosives.
2,4,6-Tri-substituted-1,3,5-triazines: Used in herbicides and polymer stabilizers.
Uniqueness
N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
Propriétés
Numéro CAS |
374907-72-9 |
|---|---|
Formule moléculaire |
C3H8N6O3 |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
N-(3,5-dinitroso-1,3,5-triazinan-1-yl)hydroxylamine |
InChI |
InChI=1S/C3H8N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h4,10H,1-3H2 |
Clé InChI |
NVAUQRNIEAUBFA-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1N=O)N=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
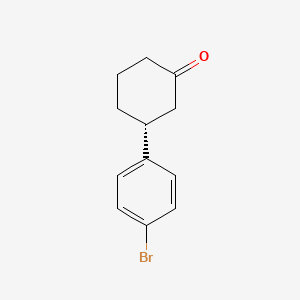
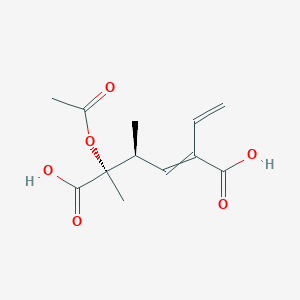
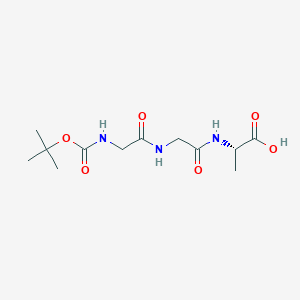
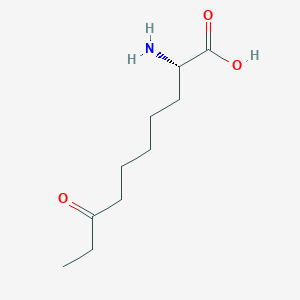
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
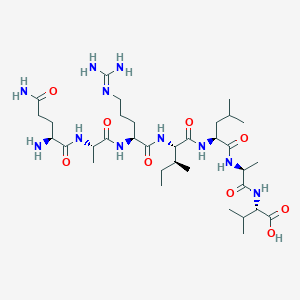
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
